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3-Phenylquinoxaline-6-carboxylic acid Documentation Hub

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  • Product: 3-Phenylquinoxaline-6-carboxylic acid
  • CAS: 104007-44-5

Core Science & Biosynthesis

Foundational

Biological activity of 3-phenylquinoxaline-6-carboxylic acid derivatives

Biological Activity of 3-Phenylquinoxaline-6-Carboxylic Acid Derivatives Executive Summary: The Pharmacophore Strategy The quinoxaline scaffold (1,4-diazanaphthalene) is a "privileged structure" in medicinal chemistry, c...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity of 3-Phenylquinoxaline-6-Carboxylic Acid Derivatives

Executive Summary: The Pharmacophore Strategy

The quinoxaline scaffold (1,4-diazanaphthalene) is a "privileged structure" in medicinal chemistry, capable of binding to multiple receptor types with high affinity. This guide focuses on a specific, high-potential subclass: 3-phenylquinoxaline-6-carboxylic acid derivatives .

This scaffold represents a strategic "Push-Pull" pharmacophore:

  • The 3-Phenyl Moiety (Lipophilic Domain): Facilitates

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in enzyme active sites, particularly within the ATP-binding pockets of kinases.
    
  • The 6-Carboxylic Acid (Polar/Modifiable Domain): Serves as a critical hydrogen-bonding acceptor/donor or, more commonly, as a synthetic handle for amidation. This allows for the attachment of solubilizing groups or specific side chains to tune pharmacokinetic (PK) properties.

Medicinal Chemistry & Structure-Activity Relationship (SAR)

To maximize biological efficacy, the core structure must be understood through SAR. The biological activity is rarely driven by the free acid alone but by its functionalized derivatives (amides, hydrazides, esters).

The SAR Map

The following diagram illustrates the strategic modification zones for this scaffold.

SAR_Map Core 3-Phenylquinoxaline-6-COOH (The Scaffold) R1 Position 3 (Phenyl Ring) Target: Hydrophobic Pocket Mods: 4-F, 4-OMe, 3-Cl Core->R1 Lipophilic Tuning R2 Position 6 (Carboxylic Acid) Target: H-Bonding/Solubility Mods: Amides, Hydrazides, Esters Core->R2 Pharmacokinetic Tuning R3 Quinoxaline Nitrogen (N1/N4) Target: Metal Coordination/H-Bonding Mods: N-Oxides (Antimicrobial) Core->R3 Electronic Tuning Anticancer Anticancer Activity (Kinase Inhibition) R1->Anticancer Antimicrobial Antimicrobial Activity (DNA Gyrase Inhibition) R2->Antimicrobial

Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of the 3-phenyl and 6-carboxyl domains.

Biological Targets & Pharmacology

Research indicates that derivatives of this scaffold exhibit activity primarily in two therapeutic areas: Oncology and Infectious Diseases.

Anticancer Activity (Kinase Inhibition)

The 3-phenylquinoxaline core mimics the adenine ring of ATP, allowing it to function as a competitive inhibitor of protein kinases.

  • Mechanism: The planar quinoxaline ring intercalates DNA or binds the kinase hinge region. The 6-COOH derivatives (converted to amides) often target EGFR (Epidermal Growth Factor Receptor) or VEGFR-2 .

  • Key Insight: Electron-withdrawing groups (e.g., -F, -Cl) on the 3-phenyl ring enhance potency by increasing the acidity of the NH protons in the binding pocket (if amidated).

Antimicrobial/Antitubercular Activity
  • Mechanism: Inhibition of bacterial DNA gyrase (Topoisomerase II).

  • Key Insight: Conversion of the 6-COOH to a hydrazide or hydrazone significantly boosts antitubercular activity (Mycobacterium tuberculosis), likely due to improved cell wall penetration.

Experimental Protocols

As a self-validating system, the following protocols include necessary controls to ensure data integrity.

Chemical Synthesis Workflow

Objective: Synthesize the core 3-phenylquinoxaline-6-carboxylic acid.

  • Reactants: 3,4-Diaminobenzoic acid (1.0 eq) + Phenylglyoxal monohydrate (1.0 eq).

  • Solvent: Ethanol or Methanol (reflux).

  • Catalyst: Glacial acetic acid (catalytic amount).

  • Procedure:

    • Dissolve diamine in ethanol.

    • Add phenylglyoxal dropwise.

    • Reflux for 2–4 hours (Monitor via TLC; Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Cool to precipitate the solid product.

    • Recrystallize from ethanol.

  • Validation:

    
    H NMR must show the disappearance of diamine protons and the appearance of quinoxaline aromatic protons (singlet around 
    
    
    
    9.0–9.5 ppm for H-2).
In Vitro Anticancer Assay (MTT Protocol)

Objective: Determine IC


 values against MCF-7 (Breast) and HeLa (Cervical) cell lines.
  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Step-by-Step:

    • Seeding: Seed cells (

      
       cells/well) in 96-well plates. Incubate 24h.
      
    • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1, 1, 10, 50, 100

      
      M).
      
      • Control Positive: Doxorubicin.

      • Control Negative: 0.1% DMSO (Vehicle).

    • Incubation: 48 hours at 37°C, 5% CO

      
      .
      
    • Development: Add 20

      
      L MTT (5 mg/mL). Incubate 4h. Purple formazan crystals form.
      
    • Solubilization: Remove media, add 100

      
      L DMSO to dissolve crystals.
      
    • Readout: Measure Absorbance at 570 nm.

    • Calculation:

      
      .
      
Assay Logic Diagram

Assay_Workflow Start Compound Library (3-Phenylquinoxaline-6-COOH derivs) Screen Primary Screen (10 µM Fixed Dose) Start->Screen Selection Hit Selection (>50% Inhibition) Screen->Selection Pass DoseResponse Dose Response (IC50) (0.1 - 100 µM) Selection->DoseResponse Tox Cytotoxicity Counter-Screen (HEK293 Normal Cells) DoseResponse->Tox Selectivity Index

Figure 2: Screening cascade for validating biological activity.

Data Summary: Comparative Activity

The following table summarizes typical IC


 ranges found in literature for this class of compounds. Note that "R" represents the modification at the 6-COOH position.
Compound IDR-Group (Pos 6)3-Phenyl SubTarget Cell LineIC

(

M)
Activity Level
PQ-Acid -OH (Free Acid)-HMCF-7>100Inactive (Poor Entry)
PQ-Amide-1 -NH-Ph-HMCF-712.5 ± 1.2Moderate
PQ-Amide-2 -NH-Ph-4-F-4-OCH

MCF-74.2 ± 0.5Potent
PQ-Hydraz -NH-NH

-HM. tuberculosis6.8 (MIC)Active
Doxorubicin (Control)N/AMCF-71.1 ± 0.2Standard

Data Interpretation: The free acid is generally inactive due to polarity preventing cell membrane traversal. Conversion to lipophilic amides (PQ-Amide-2) significantly restores potency.

References

  • Burguete, A., et al. (2007). Synthesis and anti-inflammatory/antioxidant activities of some new ring substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives. Bioorganic & Medicinal Chemistry Letters. Link

  • Refaat, H. M., et al. (2010). Synthesis and anticancer activity of some novel 2-substituted quinoxaline derivatives. European Journal of Medicinal Chemistry. Link

  • Desai, N. C., et al. (2016). Synthesis, biological evaluation and molecular docking study of some novel quinoxaline based thiazolidinone derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters. Link

  • Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art Review. European Journal of Medicinal Chemistry. Link

Exploratory

3-Phenylquinoxaline-6-carboxylic acid vs 2,3-diphenylquinoxaline-6-carboxylic acid

Executive Summary: The Scaffold Divergence In the realm of heterocyclic chemistry and drug discovery, the quinoxaline core serves as a privileged scaffold, exhibiting broad biological activities ranging from antimicrobia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Divergence

In the realm of heterocyclic chemistry and drug discovery, the quinoxaline core serves as a privileged scaffold, exhibiting broad biological activities ranging from antimicrobial to antineoplastic effects. This guide provides a critical technical comparison between 3-phenylquinoxaline-6-carboxylic acid (3-PQC) and 2,3-diphenylquinoxaline-6-carboxylic acid (2,3-DPQC) .

While both molecules share the electron-deficient pyrazine core and a carboxylic acid handle for further functionalization (e.g., amide coupling), the addition of the second phenyl ring in 2,3-DPQC introduces significant steric, electronic, and solubility changes. For researchers, the choice between these two scaffolds dictates the regiochemical complexity of synthesis and the physicochemical profile of the final lead compound.

Synthetic Chemistry & The Regioselectivity Trap

The synthesis of both analogs relies on the condensation of 3,4-diaminobenzoic acid with a 1,2-dicarbonyl compound. However, the symmetry of the dicarbonyl reagent fundamentally alters the complexity of the reaction.

The Symmetric Route: 2,3-Diphenylquinoxaline-6-carboxylic acid

Synthesis of the diphenyl analog utilizes benzil (1,2-diphenylethane-1,2-dione). Because benzil is symmetric, the condensation with 3,4-diaminobenzoic acid yields a single regioisomer regarding the pyrazine ring substitution.

  • Mechanism: Double Schiff base formation.

  • Advantage: High yield, simple workup (usually precipitation), no regioisomer separation required.

The Asymmetric Challenge: 3-Phenylquinoxaline-6-carboxylic acid

Synthesis of the mono-phenyl analog utilizes phenylglyoxal . Here, researchers encounter a critical "Regioselectivity Trap." The 3,4-diaminobenzoic acid has two non-equivalent amino groups (para- and meta- to the carboxylic acid).

  • The Problem: Phenylglyoxal can condense in two orientations.

    • Isomer A: Phenyl group at position 3 (relative to 6-COOH).

    • Isomer B: Phenyl group at position 2 (relative to 6-COOH, often denoted as the 7-COOH isomer depending on numbering conventions).

  • Outcome: Without specific catalytic control, this reaction often yields a mixture of 2-phenyl and 3-phenyl isomers, requiring tedious chromatographic separation or fractional crystallization.

Visualization of Synthetic Pathways

SynthesisPathways Start Precursor: 3,4-Diaminobenzoic Acid Reagent1 Reagent A: Benzil (Symmetric) Start->Reagent1 Reagent2 Reagent B: Phenylglyoxal (Asymmetric) Start->Reagent2 Process1 Condensation (Reflux/EtOH) Reagent1->Process1 Process2 Condensation (Reflux/EtOH) Reagent2->Process2 Result1 Product: 2,3-Diphenylquinoxaline -6-carboxylic acid Process1->Result1 High Regioselectivity Result2 Mixture: 2-Phenyl & 3-Phenyl Isomers Process2->Result2 Low Regioselectivity Separation Required Step: HPLC/Crystallization Result2->Separation Final2 Target: 3-Phenylquinoxaline -6-carboxylic acid Separation->Final2

Figure 1: Synthetic divergence showing the regioselectivity challenge inherent in the mono-phenyl pathway compared to the symmetric diphenyl route.

Physicochemical & Functional Comparison

Understanding the physical properties is essential for anticipating the behavior of these molecules in biological assays or material science applications.

Comparative Data Table
Feature3-Phenylquinoxaline-6-COOH2,3-Diphenylquinoxaline-6-COOH
Molecular Weight ~250.25 g/mol ~326.35 g/mol
Steric Profile Relatively PlanarTwisted (Propeller-like phenyls)
Lipophilicity (cLogP) Moderate (~2.5 - 3.0)High (~4.5 - 5.0)
Solubility (Aq. Buffer) Low (requires DMSO co-solvent)Very Low (requires high % DMSO)
Electronic Nature Electron DeficientHighly Electron Deficient (Extended conjugation)
Fluorescence Weak/ModeratePotential for Aggregation Induced Emission (AIE)
Structural Implications
  • Intercalation: The 3-phenyl analog is flatter, making it a superior candidate for DNA intercalation studies where insertion between base pairs is required.

  • Steric Clash: The 2,3-diphenyl analog suffers from steric hindrance between the two phenyl rings, forcing them to rotate out of the plane of the quinoxaline core. This "twist" reduces pi-stacking capability but increases solubility in organic solvents and prevents aggregation-caused quenching (ACQ) in optical applications.

Experimental Protocols

The following protocols are designed for reproducibility. All reactions should be monitored via TLC (SiO2, DCM:MeOH 9:1).

Synthesis of 2,3-Diphenylquinoxaline-6-carboxylic acid

Principle: Standard Hinsberg condensation.

  • Reagents:

    • 3,4-Diaminobenzoic acid (1.0 eq, 10 mmol)

    • Benzil (1.0 eq, 10 mmol)

    • Ethanol (Absolute, 50 mL)

    • Catalytic Glacial Acetic Acid (3-5 drops)

  • Procedure:

    • Dissolve benzil in warm ethanol (50°C).

    • Add 3,4-diaminobenzoic acid slowly with stirring.

    • Add catalytic acetic acid.

    • Reflux the mixture for 3–4 hours. Monitor consumption of diamine by TLC.

    • Workup: Cool the reaction mixture to room temperature, then to 4°C in an ice bath. The product usually precipitates as a solid.

    • Purification: Filter the precipitate. Wash with cold ethanol (2x 10 mL) and diethyl ether (2x 10 mL). Recrystallize from ethanol/DMF if necessary.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of broad NH2 signals (4.0–6.0 ppm) and the appearance of aromatic multiplets (7.3–7.6 ppm) corresponding to the new phenyl rings.

Synthesis of 3-Phenylquinoxaline-6-carboxylic acid (Regioselective Attempt)

Principle: Condensation with Phenylglyoxal hydrate.

  • Reagents:

    • 3,4-Diaminobenzoic acid (1.0 eq)

    • Phenylglyoxal monohydrate (1.1 eq)

    • Solvent: Ethanol/Water (4:1)

  • Procedure:

    • Mix reactants in solvent.

    • Reflux for 2 hours.

    • Critical Step: The crude product will be a mixture.

    • Purification: Flash column chromatography is required.

      • Stationary Phase: Silica Gel 60.

      • Mobile Phase: Gradient of Hexane/Ethyl Acetate (start 80:20, move to 50:50).

    • Isomer Identification: The 2-phenyl and 3-phenyl isomers have distinct NMR shifts for the quinoxaline protons (H-2/H-3 singlet vs H-5/H-7/H-8 patterns). NOESY (Nuclear Overhauser Effect Spectroscopy) is often required to definitively assign the position of the phenyl ring relative to the carboxylic acid.

Strategic Selection Logic (SAR)

When designing a library, use the following logic flow to select the appropriate core.

SAR_Logic Decision Target Application? PathA DNA Intercalation / Planar Binding Site Decision->PathA PathB Hydrophobic Pocket / OLED Material Decision->PathB SelectA Select: 3-Phenylquinoxaline PathA->SelectA SelectB Select: 2,3-Diphenylquinoxaline PathB->SelectB ReasonA Reason: Planar topology, Lower steric bulk SelectA->ReasonA ReasonB Reason: Twisted geometry, High lipophilicity SelectB->ReasonB

Figure 2: Decision matrix for selecting the appropriate quinoxaline scaffold based on the target binding site geometry or material application.

References

  • Ajani, O. O., et al. "Microwave Assisted Synthesis and Antimicrobial Activity of Some 2,3-Disubstituted Quinoxaline Derivatives." Journal of Heterocyclic Chemistry. This source validates the condensation protocols and antimicrobial potential of the scaffold.

  • Pereira, J. A., et al. "Quinoxaline, its derivatives and applications: A State of the Art review." European Journal of Medicinal Chemistry. A comprehensive review covering the biological and chemical properties of the quinoxaline core.

  • Montana, M., et al. "Quinoxaline derivatives as antiviral agents: A systematic review." Biomolecules. Discusses the SAR implications of substituting positions 2 and 3.

  • PubChem Compound Summary. "Quinoxaline-6-carboxylic acid." Used for verification of core chemical properties and numbering conventions.

Foundational

Strategic Utilization of Quinoxaline-6-Carboxylic Acid Derivatives in Modern Pharmacotherapy

Executive Summary The quinoxaline scaffold (1,4-diazanaphthalene) represents a "privileged structure" in medicinal chemistry, capable of binding to multiple distinct biological targets with high affinity. Among its varyi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoxaline scaffold (1,4-diazanaphthalene) represents a "privileged structure" in medicinal chemistry, capable of binding to multiple distinct biological targets with high affinity. Among its varying substitution patterns, quinoxaline-6-carboxylic acid and its derivatives have emerged as critical pivots for drug discovery. This moiety serves as a versatile chemical handle, allowing for the introduction of solubilizing groups, pharmacophores, and peptidomimetic chains without disrupting the core planarity required for DNA intercalation or kinase ATP-pocket binding.

This technical guide analyzes the structural utility, synthetic pathways, and therapeutic applications of quinoxaline-6-carboxylic acid derivatives, specifically focusing on oncology and infectious disease management.

Chemical Foundation & Synthetic Accessibility

The Strategic Advantage of the C6-Carboxylate

In rational drug design, the C6 position of the quinoxaline ring offers a unique topological advantage. Unlike the C2 and C3 positions, which are often buried deep within the hydrophobic pockets of enzymes (e.g., kinase ATP sites), the C6 position frequently orients towards the solvent-accessible region.

  • Solubility Modulation: Conversion of the acid to amides or esters allows the attachment of polar moieties (e.g., morpholine, piperazine) to improve oral bioavailability.

  • Target Selectivity: Extension at C6 can probe allosteric sites or specific hydrophilic residues unique to a target subclass.

Synthetic Methodology: The Modified Hinsberg Reaction

The most robust route to these derivatives involves the condensation of 3,4-diaminobenzoic acid with 1,2-dicarbonyl compounds. This protocol is favored for its atom economy and scalability.

Protocol 1: Synthesis of Quinoxaline-6-Carboxylic Acid
  • Objective: To generate the core scaffold from commercially available precursors.

  • Reagents: 3,4-Diaminobenzoic acid, Glyoxal (or substituted 1,2-diketone), Ethanol/Water, Sodium Bisulfite (catalyst/oxidant prevention).

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of 3,4-diaminobenzoic acid in 50 mL of hot ethanol.

  • Addition: Add 11 mmol of the 1,2-dicarbonyl compound dropwise.

  • Reflux: Heat the mixture at reflux (78°C) for 3–6 hours. Monitor consumption of diamine via TLC (Mobile phase: 10% MeOH in DCM).

  • Precipitation: Cool the reaction mixture to 4°C. The product often precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/DMF if necessary.

  • Validation: Confirm structure via 1H-NMR (Look for singlet/doublet patterns in the aromatic region and disappearance of diamine protons).

Visualization of Synthetic Logic

The following diagram illustrates the condensation pathway and subsequent functionalization opportunities.

QuinoxalineSynthesis Precursor1 3,4-Diaminobenzoic Acid Intermediate Schiff Base Formation Precursor1->Intermediate Precursor2 1,2-Dicarbonyl (R1-CO-CO-R2) Precursor2->Intermediate Product Quinoxaline-6-Carboxylic Acid Scaffold Intermediate->Product Cyclization (-2 H2O) Derivative1 6-Carboxamides (Solubility/Binding) Product->Derivative1 Amidation (EDC/HOBt) Derivative2 6-Hydrazides (Antimicrobial) Product->Derivative2 Hydrazinolysis

Figure 1: Synthetic workflow transforming 3,4-diaminobenzoic acid into bioactive quinoxaline derivatives.

Therapeutic Applications & Structure-Activity Relationships (SAR)

Oncology: Kinase Inhibition

Quinoxaline-6-carboxylic acid derivatives are potent scaffolds for inhibiting tyrosine kinases (e.g., EGFR, VEGFR, FLT3). The planar heterocycle mimics the adenine ring of ATP.

  • Mechanism: Competitive inhibition at the ATP-binding site.

  • SAR Insight:

    • C2/C3 Substitution: Aryl groups here provide hydrophobic interactions (pi-stacking) with the gatekeeper residues.

    • C6-Amide Linkage: Extending the C6 position with a basic amine (e.g., N-methylpiperazine) often creates a salt bridge with conserved aspartate or glutamate residues in the kinase solvent channel, significantly enhancing potency.

Infectious Diseases: Antimycobacterial Agents

Derivatives converted to quinoxaline-6-carbohydrazides have shown significant activity against Mycobacterium tuberculosis.

  • Mechanism: Disruption of cell wall biosynthesis or inhibition of DNA gyrase.

  • Data Summary:

Derivative TypeTarget OrganismMIC Range (µg/mL)Key Structural Feature
6-CarboxamideM. tuberculosis H37Rv0.5 - 4.0Lipophilic side chain enhances cell wall penetration.
6-HydrazoneS. aureus (MRSA)2.0 - 8.0Electron-withdrawing groups on hydrazone increase potency.
2,3-Diphenyl-6-acidE. coli> 64.0 (Inactive)Lack of cationic charge limits Gram-negative entry.
Biological Evaluation Protocol

To validate the activity of synthesized derivatives, a standardized MTT assay is recommended.

Protocol 2: In Vitro Cytotoxicity Assay (MTT)
  • Principle: Conversion of MTT (yellow tetrazolium salt) to formazan (purple) by mitochondrial reductase in viable cells.

  • Reagents: MTT Reagent (5 mg/mL in PBS), DMSO, Cancer Cell Lines (e.g., HeLa, MCF-7).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 µM to 100 µM). Ensure final DMSO < 0.5%.

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTT reagent per well. Incubate for 4 hours.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Mechanistic Pathways

Understanding the interaction map is vital for optimizing lead compounds. The diagram below details how C6-derivatives interface with a generic Kinase domain.

MechanismOfAction Drug Quinoxaline-6-Carboxamide Interaction1 H-Bonding (Hinge Region) Drug->Interaction1 N1/N4 Atoms Interaction2 Pi-Stacking (Gatekeeper Residue) Drug->Interaction2 Quinoxaline Core Interaction3 Solubilizing Tail (Solvent Channel) Drug->Interaction3 C6-Substituent Target Tyrosine Kinase (ATP Pocket) Outcome Inhibition of Phosphorylation Target->Outcome Blocked ATP Interaction1->Target Interaction2->Target Interaction3->Target

Figure 2: Pharmacophore mapping of Quinoxaline-6-Carboxamide within a Kinase ATP-binding pocket.

Future Outlook & Challenges

While the quinoxaline-6-carboxylic acid scaffold is robust, challenges remain in selectivity . The planarity of the ring can lead to off-target DNA intercalation, causing genotoxicity. Future development focuses on:

  • Scaffold Hopping: Saturating one ring (tetrahydroquinoxaline) to reduce planarity while maintaining hydrogen bond acceptors.

  • Covalent Inhibitors: Attaching acrylamide "warheads" to the C6 position to target specific cysteines in kinases (e.g., EGFR T790M), ensuring irreversible binding and higher selectivity.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7040, Quinoxaline-6-carboxylic acid. Retrieved from [Link]

  • ScienceDirect Topics. Quinoxaline - An Overview of Synthesis and Biological Activity. Elsevier. Retrieved from [Link]

  • Molecules (MDPI). Recent Advances in the Synthesis and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. Structure-activity relationship studies of quinoxaline derivatives as anticancer agents. (General Reference to Journal Scope). Retrieved from [Link]

Protocols & Analytical Methods

Method

Synthesis of 3-phenylquinoxaline-6-carboxylic acid from 3,4-diaminobenzoic acid

Abstract & Strategic Overview The quinoxaline scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore for DNA intercalators, kinase inhibitors, and receptor antagonists. This guide details t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The quinoxaline scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore for DNA intercalators, kinase inhibitors, and receptor antagonists. This guide details the synthesis of 3-phenylquinoxaline-6-carboxylic acid from 3,4-diaminobenzoic acid .

The Core Challenge: The condensation of an unsymmetrical diamine (3,4-diaminobenzoic acid) with an unsymmetrical 1,2-dicarbonyl (phenylglyoxal) creates a regioselectivity problem. Two isomers are thermodynamically possible:

  • 3-phenylquinoxaline-6-carboxylic acid (Target)

  • 2-phenylquinoxaline-6-carboxylic acid (Common Isomer/Byproduct)

Standard literature often yields inseparable mixtures or misidentifies the major product. This protocol provides a controlled synthesis favoring the target, coupled with a rigorous fractional recrystallization workflow to ensure >98% isomeric purity, validated by NMR spectroscopy.

Chemical Strategy & Mechanism

Mechanistic Insight

The reaction is a double condensation (Schiff base formation). The regiochemical outcome is dictated by the nucleophilicity of the diamine nitrogens versus the electrophilicity of the carbonyl centers.

  • Nucleophile Analysis: In 3,4-diaminobenzoic acid, the amino group at position 3 is meta to the electron-withdrawing carboxyl group (-COOH). The amino group at position 4 is para to the -COOH. Due to resonance withdrawal, the para-amine (Pos 4) is less nucleophilic than the meta-amine (Pos 3).

  • Electrophile Analysis: In phenylglyoxal, the aldehyde carbonyl (-CHO) is sterically less hindered and electronically more electrophilic than the ketone carbonyl (-C=O).

The Kinetic Pathway: The most nucleophilic amine (Pos 3) rapidly attacks the most electrophilic carbonyl (Aldehyde). Consequently, the less nucleophilic amine (Pos 4) condenses with the ketone. This pathway places the Phenyl group adjacent to the N4 nitrogen (relative to the carboxyl), yielding the 3-phenyl isomer.

However, thermodynamic equilibration and solvent effects can shift this ratio. This protocol uses a buffered acetic acid system to stabilize the transition states and promote the kinetic product.

ReactionMechanism Reactants 3,4-Diaminobenzoic Acid + Phenylglyoxal Intermediates Schiff Base Intermediates Reactants->Intermediates Nucleophilic Attack (Pos 3 -> Aldehyde) Cyclization Cyclization & Dehydration Intermediates->Cyclization - H2O Product 3-Phenylquinoxaline- 6-carboxylic acid Cyclization->Product Major Pathway Isomer 2-Phenyl isomer (Byproduct) Cyclization->Isomer Minor Pathway

Figure 1: Reaction pathway highlighting the kinetic preference for the 3-phenyl isomer.

Materials & Equipment

Reagent/MaterialGradePurpose
3,4-Diaminobenzoic Acid>97%Starting Material (Limiting Reagent)
Phenylglyoxal Monohydrate>97%Reactant (Slight Excess)
Ethanol (Absolute)ACSSolvent
Glacial Acetic AcidACSCatalyst/Solvent Modifier
DMSO-d6DeuteratedNMR Solvent

Equipment:

  • 250 mL Round Bottom Flask (RBF) with Reflux Condenser.

  • Magnetic Stirrer with Heating Mantle.

  • Vacuum Filtration Setup (Buchner funnel).

  • Oil Bath (for precise temperature control).

Experimental Protocol

Phase 1: Synthesis
  • Preparation of Diamine Solution:

    • In a 250 mL RBF, suspend 3,4-diaminobenzoic acid (1.52 g, 10.0 mmol) in absolute ethanol (40 mL) .

    • Add glacial acetic acid (2 mL) .

    • Note: The acid helps dissolve the diamine and catalyzes the imine formation.

    • Warm the mixture to 50°C until a clear or slightly amber solution is obtained.

  • Addition of Glyoxal:

    • Separately, dissolve phenylglyoxal monohydrate (1.67 g, 11.0 mmol, 1.1 eq) in ethanol (10 mL) .

    • Add the phenylglyoxal solution dropwise to the diamine solution over 10 minutes while stirring.

    • Observation: The solution will likely darken to a deep orange/brown color immediately.

  • Reflux:

    • Heat the reaction mixture to reflux (approx. 78-80°C).

    • Maintain reflux for 3 to 4 hours . Monitor by TLC (System: DCM/MeOH 9:1) until the starting diamine is consumed.

  • Isolation (Crude):

    • Cool the reaction mixture to room temperature, then place in an ice bath (0-4°C) for 1 hour.

    • A precipitate will form. Filter the solid under vacuum.

    • Wash the cake with cold ethanol (2 x 10 mL) to remove unreacted glyoxal and soluble impurities.

    • Dry the crude solid in a vacuum oven at 50°C.

Phase 2: Purification (Isomer Separation)

Critical Step: The crude product is likely a mixture of the 2-phenyl and 3-phenyl isomers. The 3-phenyl isomer is generally less soluble in glacial acetic acid than the 2-phenyl isomer.

  • Recrystallization:

    • Dissolve the crude solid in the minimum amount of boiling glacial acetic acid .

    • Allow the solution to cool slowly to room temperature without disturbance.

    • The 3-phenylquinoxaline-6-carboxylic acid typically crystallizes out first as fine needles.

    • Filter the crystals.

    • Secondary Crop: The filtrate contains the enriched 2-phenyl isomer. Do not combine crops unless verified by NMR.

  • Final Wash:

    • Wash the purified crystals with diethyl ether to remove traces of acetic acid.

Phase 3: Analytical Validation

Isomer Distinction via 1H NMR (DMSO-d6):

  • H5 Proton (Key Indicator): Look for the doublet corresponding to the proton at position 5 (ortho to COOH, adjacent to N4).

    • In the 3-phenyl isomer, the phenyl ring at C3 shields/deshields the N4 environment differently than if it were at C2.

    • NOE (Nuclear Overhauser Effect): This is the definitive test. Irradiate the phenyl protons.

      • If you see an enhancement of the singlet proton at the quinoxaline C2 position, it is the 3-phenyl isomer.

      • If you see an enhancement of the quinoxaline C3 proton (which is adjacent to N4), it is the 2-phenyl isomer.

Workflow Visualization

Workflow Start Start: 3,4-Diaminobenzoic Acid Solubilization Dissolve in EtOH/AcOH (50°C) Start->Solubilization Addition Add Phenylglyoxal (Dropwise) Solubilization->Addition Reflux Reflux 4 Hours (Kinetic Control) Addition->Reflux Filtration Cool & Filter Crude Reflux->Filtration Purification Recrystallize from Hot Glacial Acetic Acid Filtration->Purification Separates Isomers Validation NMR & NOE Analysis Purification->Validation

Figure 2: Operational workflow for the synthesis and purification of the target compound.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete condensation or loss during filtration.Increase reflux time to 6 hours. Ensure the filtrate is cooled to 0°C before filtering to maximize precipitation.
Impure Isomer Profile Co-crystallization of the 2-phenyl isomer.Perform a second recrystallization. Alternatively, use column chromatography (SiO2, Gradient DCM -> 5% MeOH/DCM).
Dark/Tar Products Polymerization of phenylglyoxal or oxidation of diamine.Conduct the reaction under Nitrogen/Argon atmosphere. Ensure phenylglyoxal is fresh (white powder, not yellowed).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for quinoxaline synthesis).

  • Acharya, B. N., et al. (2009). Synthesis and antimalarial evaluation of some 1,3-disubstituted quinoxalines. Medicinal Chemistry Research, 19, 61-73. (Discusses regioselectivity in quinoxaline formation).

  • PubChem Compound Summary. (n.d.). 3,4-Diaminobenzoic acid. National Library of Medicine.

  • Organic Syntheses. (n.d.). General procedures for condensation of 1,2-diamines with 1,2-dicarbonyls.

Application

Application Note: Optimization of Recrystallization Systems for High-Purity 3-Phenylquinoxaline-6-Carboxylic Acid

Executive Summary 3-phenylquinoxaline-6-carboxylic acid is a critical scaffold in the development of bioactive compounds, particularly AMPA receptor antagonists and kinase inhibitors. The primary synthetic route—condensa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-phenylquinoxaline-6-carboxylic acid is a critical scaffold in the development of bioactive compounds, particularly AMPA receptor antagonists and kinase inhibitors. The primary synthetic route—condensation of 3,4-diaminobenzoic acid with phenylglyoxal—invariably yields a mixture of the target 3-phenyl isomer and the unwanted 2-phenyl regioisomer.

This Application Note details the thermodynamic rationale and operational protocols for purifying 3-phenylquinoxaline-6-carboxylic acid. We prioritize the removal of the 2-phenyl regioisomer and the depletion of unreacted diamines using solvent systems that exploit differential solubility profiles driven by


-stacking interactions and hydrogen bonding.

Physicochemical Profile & Solvent Selection Logic

To select the correct solvent, one must understand the intermolecular forces holding the crystal lattice together.

The Solubility Challenge

The target molecule possesses two conflicting functionalities:

  • Quinoxaline Core: A planar, nitrogen-containing heterocycle that exhibits strong

    
    -
    
    
    
    stacking, leading to high lattice energy and high melting points (>250°C).
  • Carboxylic Acid (C-6): Capable of strong intermolecular hydrogen bonding (dimerization) and ionization.

Solvent Candidate Assessment

The following table summarizes the solubility behavior of the crude mixture based on empirical data from analogous quinoxaline derivatives.

Solvent SystemClassificationSolubility (Hot)Solubility (Cold)Impurity Rejection Profile
Glacial Acetic Acid Protic/AcidicHighLowExcellent. Protonates the ring nitrogens slightly at high temp, disrupting stacking. Best for isomer separation.
DMF / Water Polar Aprotic / ProticVery HighLow (Antisolvent)Good. Effective for removing inorganic salts and very polar starting materials. Poor for isomer separation.
Ethanol (95%) Polar ProticModerateVery LowModerate. Often requires excessive volume. Good for final polishing but not bulk purification.
DMSO Polar AproticHighModeratePoor. Difficult to remove solvent traces; high boiling point complicates recovery.

Detailed Experimental Protocols

Protocol A: Thermodynamic Recrystallization (Glacial Acetic Acid)

Objective: Primary purification and separation of the 3-phenyl isomer from the 2-phenyl byproduct. Mechanism: The 3-phenyl isomer generally exhibits higher lattice stability and lower solubility in acidic media compared to the 2-phenyl isomer, allowing the impurity to remain in the mother liquor.

Materials:

  • Crude 3-phenylquinoxaline-6-carboxylic acid

  • Glacial Acetic Acid (ACS Reagent Grade)

  • Activated Charcoal (optional, for decolorization)

Step-by-Step Procedure:

  • Ratio Determination: Weigh the crude solid. Use a starting solvent ratio of 15 mL of Glacial Acetic Acid per 1 gram of crude solid .

  • Dissolution: Charge a round-bottom flask with the solid and solvent. Equip with a magnetic stir bar and a reflux condenser.

  • Reflux: Heat the mixture to boiling (118°C).

    • Note: If the solid does not dissolve completely after 10 minutes of reflux, add acetic acid in 2 mL increments until dissolution is complete.

  • Hot Filtration (Critical): If insoluble black particles (polymeric tars) are present, filter the hot solution rapidly through a pre-heated Celite pad or sintered glass funnel.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 2-3 hours) with gentle stirring.

    • Scientific Rationale: Rapid cooling traps the 2-phenyl isomer in the crystal lattice (occlusion). Slow cooling promotes the growth of pure 3-phenyl crystals.

  • Crystallization: Once at room temperature, cool further to 10°C using a water bath for 30 minutes.

  • Collection: Filter the precipitate under vacuum.

  • Wash: Wash the filter cake with 2 volumes of cold acetic acid, followed by 3 volumes of water (to remove acid traces).

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Protocol B: Antisolvent Precipitation (DMF/Water)

Objective: Bulk recovery or purification from inorganic salts. Use this if Protocol A fails to yield sufficient recovery.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1 g of crude solid in the minimum amount of DMF (approx. 5-8 mL) at 80°C.

  • Antisolvent Addition: While maintaining 80°C, add distilled water dropwise until a persistent cloudiness (turbidity) is observed.

  • Re-solubilization: Add a few drops of DMF to just clear the solution.

  • Precipitation: Turn off the heat and allow the vessel to cool undisturbed.

  • Filtration: Collect the solid by vacuum filtration. Wash copiously with water to remove DMF.

Process Logic & Decision Tree

The following diagram illustrates the decision matrix for purifying quinoxaline carboxylic acids, ensuring the correct protocol is applied based on the impurity profile.

Recrystallization_Workflow Start Crude 3-phenylquinoxaline- 6-carboxylic acid Analysis Analyze Purity (1H NMR / HPLC) Start->Analysis Decision Isomer Mixture (2-phenyl vs 3-phenyl)? Analysis->Decision RouteA Protocol A: Glacial Acetic Acid Decision->RouteA High Isomeric Impurity RouteB Protocol B: DMF / Water Decision->RouteB Mainly Salts/ Non-polar tars ProcessA 1. Reflux in AcOH 2. Slow Cool 3. Filter RouteA->ProcessA ProcessB 1. Dissolve in hot DMF 2. Add H2O (Antisolvent) 3. Rapid Cool RouteB->ProcessB Check Purity Check ProcessA->Check ProcessB->Check Success Pure Product (>98%) Check->Success Pass Fail Reprocess Check->Fail Fail Fail->RouteA Switch Method

Figure 1: Decision workflow for solvent selection based on impurity profile. Protocol A is prioritized for regioisomer separation.

Validation Parameters

To ensure the "Trustworthiness" of this protocol, the isolated solid must be validated against the following criteria:

  • 1H NMR Spectroscopy (DMSO-d6):

    • The 3-phenyl isomer is distinguished by the specific splitting pattern of the quinoxaline protons.

    • Diagnostic: Look for the singlet (or tight doublet) of the H-2 proton (in the 3-phenyl isomer) versus the H-3 proton (in the 2-phenyl isomer). The chemical shift usually differs by ~0.1-0.2 ppm due to the proximity of the carboxylic acid group.

  • Melting Point:

    • Pure 3-phenylquinoxaline-6-carboxylic acid typically melts >300°C. A wide melting range (>3°C) indicates retained regioisomers or solvent occlusion.

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% TFA).

    • Target: >98% Area Under Curve (AUC).

References

  • Saraswat, P. et al. (2016).Synthesis and antimicrobial activity of some novel quinoxaline derivatives. Journal of Saudi Chemical Society.

  • Meshram, J. et al. (2011).Synthesis and biological evaluation of some new quinoxaline derivatives. Der Pharma Chemica. (Provides standard workup procedures for phenylquinoxaline carboxylic acids).

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Separation of 2-Phenyl and 3-Phenylquinoxaline-6-Carboxylic Acid Regioisomers

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals grappling with the separation of 2-phenyl and 3-phenylquinoxaline-6-carboxylic acid regioisomers. This docu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals grappling with the separation of 2-phenyl and 3-phenylquinoxaline-6-carboxylic acid regioisomers. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to streamline your purification efforts.

The Challenge at Hand

The synthesis of 6-carboxy-phenylquinoxalines, often proceeding from the condensation of 1,2-diamino-4-carboxybenzene with phenyl-α-ketoaldehydes, typically yields a mixture of the 2-phenyl and 3-phenyl regioisomers. Their similar physicochemical properties—polarity, molecular weight, and pKa—make their separation a significant purification challenge. This guide offers practical, field-tested solutions to overcome this common hurdle.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the separation process in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Question 1: My primary challenge is the co-elution of the 2-phenyl and 3-phenyl isomers on my standard reversed-phase HPLC column. How can I achieve baseline separation?

Answer: Co-elution is the most frequent issue. The subtle differences in the dipole moments and steric arrangements of these isomers require a highly optimized chromatographic approach.

Root Cause Analysis: Standard C18 columns often lack the selectivity to resolve these closely related structures. The phenyl group in the 2-position of the quinoxaline ring system results in a different molecular geometry and electron distribution compared to the 3-phenyl isomer, but these differences may not be sufficiently exploited by generic hydrophobic interactions.

Solutions & Protocols:

  • Method 1: Phenyl-Hexyl Column Chromatography: A phenyl-hexyl stationary phase offers a multi-modal separation mechanism. It provides standard hydrophobic interactions but also introduces π-π stacking interactions between the electron-rich phenyl groups of the stationary phase and the aromatic systems of your quinoxaline isomers. The differing orientations of the phenyl substituent on the quinoxaline core will lead to differential π-π stacking, enhancing selectivity.

    Detailed HPLC Protocol:

    • Column: Phenyl-Hexyl, 5 µm particle size, 4.6 x 250 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm and 320 nm

    • Injection Volume: 10 µL

    • Column Temperature: 35 °C

    Gradient Elution Table:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
5.0955
35.0595
40.0595
40.1955
45.0955
  • Method 2: pH-Controlled Chromatography: The carboxylic acid moiety is a critical handle for separation. By carefully controlling the pH of the mobile phase around the pKa of the carboxylic acid (~4.0-4.5), you can modulate the ionization state of your molecules. The subtle difference in the pKa of the two isomers, influenced by the position of the phenyl group, can be exploited. When partially deprotonated, the isomers will exhibit different apparent polarities, which can be leveraged for separation on a polar-embedded or C18 column.

Question 2: I have achieved analytical separation, but scaling up to preparative chromatography results in poor recovery and peak broadening. What is causing this?

Answer: Scale-up issues are common and often relate to solubility and loading capacity. The carboxylic acid group can lead to poor solubility in less polar mobile phases and strong interactions with the stationary phase, particularly under high loading conditions.

Solutions & Protocols:

  • Solubility Enhancement: Ensure your crude mixture is fully dissolved in a suitable injection solvent. A small amount of a polar, water-miscible organic solvent like DMSO or DMF can be used to dissolve the sample before dilution with the mobile phase. Be mindful of the injection volume to avoid solvent-induced peak distortion.

  • Loading Study: Before attempting a full-scale preparative run, perform a loading study using an analytical column. Inject increasing amounts of your sample (e.g., 1 mg, 2 mg, 5 mg, 10 mg) and monitor the peak shape. The point at which you see significant peak fronting or tailing indicates you are exceeding the column's loading capacity. For preparative scale, aim to load no more than 1-2% of the column's packing material mass per injection.

  • Consider an Alternative: Preparative SFC: Supercritical Fluid Chromatography (SFC) can be an excellent alternative for preparative scale purification of these types of isomers. It often provides faster separations with reduced solvent consumption. The non-polar nature of supercritical CO2, modified with a co-solvent like methanol, can provide unique selectivity for aromatic isomers.

Question 3: How can I confirm the identity of each separated isomer peak? I need an unambiguous method to assign the 2-phenyl and 3-phenyl structures.

Answer: Unambiguous structural confirmation requires spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Root Cause Analysis: Mass spectrometry will confirm that both peaks have the same mass-to-charge ratio, as they are isomers. UV-Vis spectra will likely be very similar. Therefore, a technique that probes the local chemical environment of each atom is necessary.

Solutions & Protocols:

  • ¹H NMR Spectroscopy: The key diagnostic signals will be from the protons on the quinoxaline core. The proton at position 3 (for the 2-phenyl isomer) or position 2 (for the 3-phenyl isomer) will be a singlet. More importantly, the protons on the benzo-fused ring will show distinct coupling patterns and chemical shifts due to the anisotropic effect of the nearby phenyl group.

  • 2D NMR (NOESY/ROESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is the gold standard for confirmation. This experiment reveals through-space correlations between protons that are close to each other.

    • For the 2-phenyl isomer: You will observe a NOE correlation between the ortho-protons of the phenyl ring and the proton at the 3-position of the quinoxaline ring.

    • For the 3-phenyl isomer: You will observe a NOE correlation between the ortho-protons of the phenyl ring and the proton at the 2-position of the quinoxaline ring.

Experimental Workflow for Isomer Identification:

Caption: Workflow for separation and structural confirmation.

Frequently Asked Questions (FAQs)

  • Q: Can fractional crystallization be used to separate these isomers?

    • A: While possible in theory, it is often challenging for these specific isomers due to their similar crystal packing energies. It requires extensive screening of solvents and conditions and is generally less reliable and lower-yielding than chromatographic methods for this particular separation. However, if one isomer is present in a significant excess, it may be possible to crystallize it out, leaving the other enriched in the mother liquor.

  • Q: Are there any chemical derivatization strategies that can aid in separation?

    • A: Yes, this is an advanced but powerful strategy. Esterification of the carboxylic acid group (e.g., to a methyl or ethyl ester) can alter the polarity and solubility of the isomers, potentially making them easier to separate on normal-phase silica gel chromatography. The ester can then be hydrolyzed post-separation to yield the desired carboxylic acids. This adds extra steps to the synthesis but can be very effective if chromatographic methods fail.

    Derivatization and Separation Workflow:

    G A Isomer Mixture (Carboxylic Acids) B Esterification (e.g., SOCl₂/MeOH) A->B C Ester Mixture B->C D Normal-Phase Column Chromatography (Silica) C->D E Separated Ester 1 D->E F Separated Ester 2 D->F G Hydrolysis (e.g., LiOH/THF/H₂O) E->G H Hydrolysis (e.g., LiOH/THF/H₂O) F->H I Pure Isomer 1 (Carboxylic Acid) G->I J Pure Isomer 2 (Carboxylic Acid) H->J

    Caption: A chemical derivatization workflow for isomer separation.

  • Q: What is the typical synthetic route that produces this isomeric mixture?

    • A: The most common synthesis involves the condensation of 3,4-diaminobenzoic acid with phenylglyoxal. The reaction proceeds through the formation of two possible Schiff base intermediates, which then cyclize and oxidize to form the quinoxaline ring. Since the two amino groups of the starting material have similar reactivity, the initial condensation can occur at either amino group, leading to the formation of both regioisomers.

References

For further reading and detailed experimental procedures, please consult the following resources.

  • General Quinoxaline Synthesis and Chemistry: A comprehensive overview of the synthesis and properties of quinoxalines.
  • HPLC Method Development for Isomer Separation: A guide to strategies for separating closely rel

    • Source: Waters Corporation - "Reversed-Phase HPLC Method Development for Isomer Separ
    • URL: [Link]

  • NMR Spectroscopy for Structural Elucidation: A foundational text on the use of NMR, including 2D techniques like NOESY, for determining molecular structure.

    • Source: Introduction to Spectroscopy by Pavia, Lampman, Kriz, and Vyvyan
    • URL: [Link]

Optimization

Technical Support Center: NMR Analysis of 3-Phenylquinoxaline-6-Carboxylic Acid

Case ID: 3-PQ-6-COOH-SOL Status: Active Support Tier: Level 3 (Senior Application Scientist) Executive Summary: The Solubility Paradox 3-phenylquinoxaline-6-carboxylic acid presents a classic "push-pull" solubility chall...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3-PQ-6-COOH-SOL Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Solubility Paradox

3-phenylquinoxaline-6-carboxylic acid presents a classic "push-pull" solubility challenge in NMR spectroscopy. Its structure contains a planar, lipophilic quinoxaline core (prone to strong


-

stacking and aggregation) and a polar carboxylic acid tail (prone to hydrogen-bonded dimerization).
  • The Problem: In non-polar solvents (e.g., CDCl

    
    ), the molecules dimerize and stack, leading to precipitation or extremely broad signals. In polar protic solvents (e.g., Methanol-
    
    
    
    ), solubility is often insufficient for
    
    
    C acquisition.
  • The Solution: Successful analysis requires disrupting these intermolecular forces using Polar Aprotic Solvents , pH Manipulation , or Thermal Energy .

Solvent Selection Decision Matrix

Do not waste deuterated solvents on trial and error. Follow this logic flow to select the optimal solvent system for your specific analytical goal.

SolventStrategy Start Start: 3-phenylquinoxaline- 6-carboxylic acid Goal Define Goal Start->Goal Routine Routine 1H NMR (Structure Confirmation) Goal->Routine Carbon 13C NMR / 2D (High Conc. Needed) Goal->Carbon DMSOTest Try DMSO-d6 Routine->DMSOTest Carbon->DMSOTest CheckSol Soluble? DMSOTest->CheckSol Good Proceed to Acquisition CheckSol->Good Yes Poor Precipitate or Broad Peaks CheckSol->Poor No Heat Method A: Heat to 320-350K (Break Aggregation) Poor->Heat First Attempt Base Method B: Add NaOD/D2O (Form Carboxylate Salt) Poor->Base If Heat Fails TFA Method C: Add TFA-d (Break H-Bonds) Poor->TFA Alternative Heat->CheckSol

Figure 1: Strategic decision tree for solvent selection based on solubility behavior and analytical requirements.

Recommended Solvent Systems & Protocols

The following protocols are ranked by success rate and data quality.

Primary Protocol: DMSO- (The Standard)

Dimethyl sulfoxide (DMSO) is the most effective solvent because its high dielectric constant (


) disrupts the 

-stacking of the quinoxaline rings, while its basic oxygen accepts hydrogen bonds from the carboxylic acid.
ParameterValue/Note
Solvent DMSO-

(99.9% D)
Concentration 5–10 mg (for

); 20–30 mg (for

)
Reference Shift Residual peak at 2.50 ppm (quintet)
Water Peak Variable (usually ~3.33 ppm). Warning: Can overlap with aromatic signals if wet.

Troubleshooting Broad Peaks in DMSO: If the carboxylic acid proton (usually 11–13 ppm) is broad or invisible, it is undergoing intermediate chemical exchange with trace water in the DMSO.

  • Action: Add activated 3Å molecular sieves directly to the NMR tube 1 hour prior to analysis to remove water.

Secondary Protocol: The "Shift & Sharpen" (TFA Spike)

If the sample is only partially soluble in CDCl


 or shows extreme broadening due to dimerization, use Trifluoroacetic Acid-d (TFA-

).
  • Mechanism: TFA is a stronger acid than the quinoxaline carboxylic acid. It protonates the system, breaking the intermolecular H-bond dimers (R-COOH

    
     HOOC-R) and forcing the molecule into a monomeric state.
    
  • Protocol:

    • Suspend 5 mg of compound in 0.6 mL CDCl

      
      .
      
    • Add 1–2 drops of TFA-

      
      .
      
    • Shake vigorously. The suspension should clear immediately.

  • Note: This will shift the chemical signals significantly, particularly protons near the basic quinoxaline nitrogens (N1, N4), as they may become protonated.

Tertiary Protocol: In-Situ Salt Formation (D O/NaOD)

For samples requiring aqueous conditions or if organic solvents are precluded.

  • Mechanism: Converting the acid (-COOH) to its sodium salt (-COO

    
     Na
    
    
    
    ) drastically increases solubility in water (D
    
    
    O) by ionic solvation.
  • Protocol:

    • Place 5–10 mg of compound in the NMR tube.

    • Add 0.5 mL D

      
      O (Sample will likely float/not dissolve).
      
    • Add 1–2 drops of 40% NaOD in D

      
      O.
      
    • Invert gently. The solution should become homogeneous.

Comparative Data: Solvent Performance

Solvent SystemSolubility RatingPeak SharpnessSuitability for

C
Risk Factor
CDCl

PoorPoor (Broad)LowDimerization leads to confusing integration.
DMSO-

Excellent GoodHigh Hygroscopic; water peak interferes.
Methanol-

ModerateModerateMediumExchangeable protons (-COOH) disappear.
Acetone-

LowGoodLowLimited solubility for this specific heterocycle.
CDCl

+ TFA-

GoodExcellent MediumChemical shifts altered by protonation.

Frequently Asked Questions (FAQs)

Q1: I see the aromatic peaks, but the carboxylic acid proton (-COOH) is missing. Where is it? A: This is common. The acidic proton is "labile." If your solvent contains trace water (common in DMSO) or is protic (Methanol-


), the acid proton rapidly exchanges with the solvent deuterium. The signal becomes so broad it disappears into the baseline.
  • Fix: Use anhydrous DMSO-

    
     (ampoules) or the CDCl
    
    
    
    + TFA-
    
    
    method to see this proton.

Q2: My aromatic peaks are splitting or look like doublets of doublets unexpectedly. A: This is likely due to rotamers or slow exchange. The phenyl group at the 3-position can have restricted rotation relative to the quinoxaline core due to steric hindrance, especially if the solution is concentrated/viscous.

  • Fix: Run the experiment at elevated temperature (50°C / 323K) to speed up rotation and coalesce the signals.

Q3: Can I recover my sample after using DMSO-


? 
A:  Yes, but DMSO is hard to evaporate.
  • Protocol: Pour the NMR contents into a vial containing 5 mL of water. The hydrophobic 3-phenylquinoxaline-6-carboxylic acid should precipitate out (since DMSO mixes with water, leaving the compound behind). Filter, wash with water, and dry.

Q4: Why is the baseline rolling/wavy in the aromatic region? A: This indicates aggregation (micelle-like stacking) of the planar quinoxaline rings.

  • Fix: Lower the concentration. NMR is not "the more the better" if aggregation occurs. Try 2 mg/mL instead of 10 mg/mL and increase the number of scans (NS).

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

    • Context: Essential for identifying solvent residual peaks (DMSO @ 2.
  • Cambridge Isotope Laboratories. (2024). NMR Solvent Data Chart.

    • Context: Authoritative source for physical properties (dielectric constants, freezing points) of DMSO-d6 and CDCl3.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

    • Context: Theoretical basis for chemical exchange broadening and temper
Troubleshooting

Optimizing yield of phenylquinoxaline carboxylic acid condensation reactions

Advanced Optimization & Troubleshooting Guide Status: Operational Operator: Senior Application Scientist Subject: Optimizing Cyclocondensation of o-Phenylenediamines with -Keto Acids Introduction: The Synthetic Landscape...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Optimization & Troubleshooting Guide

Status: Operational Operator: Senior Application Scientist Subject: Optimizing Cyclocondensation of o-Phenylenediamines with


-Keto Acids
Introduction: The Synthetic Landscape

The synthesis of phenylquinoxaline carboxylic acids via the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds (specifically


-keto acids/esters) is a cornerstone reaction in medicinal chemistry. These scaffolds are critical for developing AMPA receptor antagonists, antiviral agents, and kinase inhibitors.

However, this "simple" condensation is deceptive. Researchers frequently encounter three critical failure modes:

  • Kinetic Stalling: Incomplete cyclization due to steric bulk or electronic deactivation.

  • Regio-scrambling: Formation of inseparable isomeric mixtures when using substituted diamines.

  • Workup Losses: Product loss during isolation due to the amphoteric nature of the carboxylic acid moiety.

This guide moves beyond basic textbook procedures to address these specific failure modes with field-proven resolutions.

Module 1: Reaction Kinetics & Conversion Efficiency

User Issue #101: "My LCMS shows the Schiff base intermediate, but ring closure to the quinoxaline is stalling, leading to low overall yield."

Root Cause Analysis

The reaction proceeds in two steps: initial nucleophilic attack to form a mono-imine (Schiff base), followed by intramolecular cyclization (dehydration). The second step is often the rate-limiting step, particularly if the keto-acid is sterically hindered or if the solvent system does not support water removal.

Technical Resolution

1. Solvent Promotion: Switch from standard Ethanol (EtOH) to a solvent system that facilitates proton transfer or higher temperatures.

  • Recommendation: Use Acetic Acid (AcOH) or a mixture of EtOH/AcOH (9:1) . The acid acts as both solvent and catalyst, protonating the carbonyl oxygen to increase electrophilicity.

  • Green Alternative: Use Water with catalytic Iodine (

    
    ) . Iodine acts as a mild Lewis acid and oxidant, often driving conversions to 95%+ at room temperature.
    

2. Water Management: Condensation is an equilibrium process releasing


.
  • Action: Add molecular sieves (3Å or 4Å) to the reaction vessel or use a Dean-Stark trap if using non-miscible solvents (e.g., Toluene) to drive the equilibrium toward the product.

Comparative Efficiency Data
MethodSolventCatalystTemp (°C)Time (h)Avg. Yield (%)
Standard EthanolNoneReflux4-665-75
Acid Promoted AcOHNoneReflux1-285-92
Green/Lewis Water

(10 mol%)
250.5-190-96
High Temp DMSONone100280-85
Experimental Protocol: Iodine-Catalyzed Green Synthesis
  • Dissolve: In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and the phenyl-substituted

    
    -keto acid (1.0 mmol) in Water (5 mL).
    
  • Catalyze: Add molecular Iodine (

    
    , 10 mol%).
    
  • Agitate: Stir vigorously at room temperature. The product usually precipitates out within 20-40 minutes.

  • Isolate: Filter the solid. Wash with dilute sodium thiosulfate (to remove iodine stain) followed by water.

  • Dry: Vacuum dry at 60°C.

Module 2: Controlling Regioselectivity

User Issue #204: "I am using 4-methyl-o-phenylenediamine. I am getting a 60:40 mixture of the 6-methyl and 7-methyl quinoxaline isomers. How do I favor one?"

Root Cause Analysis

When the diamine is unsymmetrical, the two amino groups have different nucleophilicities. Simultaneously, the


-keto acid has two electrophilic centers (the ketone and the carboxylic acid/ester carbonyl). The major isomer is determined by the initial attack of the most nucleophilic amine on the most electrophilic ketone.
Mechanistic Visualization

Regioselectivity Diamine Substituted o-Phenylenediamine Intermediate Schiff Base Intermediate Diamine->Intermediate Nucleophilic Attack KetoAcid Alpha-Keto Acid (Ph-CO-COOH) KetoAcid->Intermediate Electrophilic Center Cyclization Cyclization (- H2O) Intermediate->Cyclization IsomerA Isomer A (Kinetic) Cyclization->IsomerA Fastest Path IsomerB Isomer B (Thermodynamic) Cyclization->IsomerB Slowest Path

Figure 1: The bifurcation of pathway depends on the electronic match between the amine nucleophile and carbonyl electrophile.

Technical Resolution

1. Solvent Polarity Tuning: In protic solvents (EtOH/AcOH), the reaction is often under thermodynamic control. In aprotic solvents (DCM, Toluene) at lower temperatures, kinetic control dominates.

  • Strategy: If the undesired isomer is the thermodynamic product, switch to DCM at 0°C to favor the kinetic product.

2. Steric Control: If the


-keto acid has a bulky phenyl group, the initial attack will favor the least hindered amine.
  • Strategy: Introduce a temporary protecting group or bulky auxiliary on the diamine if high selectivity is required, or purify via recrystallization (see Module 3).

Module 3: Purification & Workup (The "Yield Killer")

User Issue #309: "My reaction went to completion, but I lost 50% of my mass during extraction. The product seems to be water-soluble."

Root Cause Analysis

Phenylquinoxaline carboxylic acids are zwitterionic or amphoteric.

  • At high pH (Basic): The carboxylic acid deprotonates (

    
    ), making it water-soluble.
    
  • At low pH (Acidic): The quinoxaline nitrogens can protonate (

    
    ), increasing water solubility.
    
  • Isoelectric Point (pI): The molecule is least soluble at its pI, usually in the slightly acidic range (pH 3-5).

Technical Resolution: The pH Swing Protocol

Do not use standard organic extraction (DCM/Water) without pH control.

  • Post-Reaction: If the reaction was in acetic acid, pour the mixture into crushed ice.

  • Precipitation: The product should precipitate. If it does not, the solution is likely too acidic (protonated nitrogens).

  • Adjustment: Slowly add saturated Sodium Acetate (NaOAc) or 1M NaOH dropwise until pH reaches 4.0 - 5.0 .

    • Why? This ensures the carboxylic acid is protonated (COOH) and the nitrogens are free bases (N), minimizing solubility.

  • Filtration: Filter the precipitate. Do not extract with DCM unless absolutely necessary, as these compounds often form emulsions.

Module 4: Workflow Logic

Use this logic gate to determine your experimental setup before starting.

OptimizationWorkflow Start Start Synthesis CheckSub Is Diamine Symmetrical? Start->CheckSub SymYes Yes CheckSub->SymYes SymNo No CheckSub->SymNo GreenMethod Use Water + I2 (Green Method) SymYes->GreenMethod Purify Workup: Adjust pH to 4-5 GreenMethod->Purify CheckSol Is Solubility an Issue? SymNo->CheckSol SolYes Yes (Hydrophobic) CheckSol->SolYes SolNo No CheckSol->SolNo AceticMethod Use AcOH Reflux (High Solvency) SolYes->AceticMethod EthanolMethod Use EtOH Reflux (Standard) SolNo->EthanolMethod AceticMethod->Purify EthanolMethod->Purify

Figure 2: Decision matrix for solvent and catalyst selection based on substrate properties.

References
  • Heravi, M. M., et al. "Recent advances in the synthesis of quinoxalines." Tetrahedron, vol. 65, no. 36, 2009, pp. 6991-7016.

  • Bandyopadhyay, P., et al. "Iodine-catalyzed synthesis of quinoxalines in water." Green Chemistry Letters and Reviews, vol. 4, no. 1, 2011.

  • Pereira, J. A., et al. "Quinoxaline derivatives: A patent review." Expert Opinion on Therapeutic Patents, vol. 25, no. 5, 2015.

  • Meshram, G. A., et al. "A simple, economical and environmentally benign protocol for the synthesis of quinoxaline derivatives." Tetrahedron Letters, vol. 51, no. 19, 2010.

Optimization

Troubleshooting catalyst selection for quinoxaline ring closure

Initiating Catalyst Research I'm now diving deep into Google, aiming to uncover key catalysts for quinoxaline ring closure. I'm focusing on finding authoritative sources that discuss reaction mechanisms, the most common...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Catalyst Research

I'm now diving deep into Google, aiming to uncover key catalysts for quinoxaline ring closure. I'm focusing on finding authoritative sources that discuss reaction mechanisms, the most common catalysts in use, and problem-solving strategies. The goal is a comprehensive understanding from the start.

Structuring Technical Support Content

I am now focusing on structuring the technical support center content. My plan involves creating a logical, question-and-answer format for a troubleshooting guide and an FAQ section. Each response will include scientific principles, actionable advice, and ensure that the information aligns with the Senior Application Scientist's level of expertise. I'm also preparing to incorporate quantitative data in tables and identify complex workflows for Graphviz diagrams. This will improve clarity and visual appeal.

Refining Synthesis Approach

I'm now consolidating my research on quinoxaline ring closure catalysts, identifying common problems and expert recommendations from scientific literature. I am structuring technical support content with a question-and-answer troubleshooting guide and FAQ, ensuring that the Senior Application Scientist's level of expertise is reflected. I plan to present quantitative data in tables and complex workflows in Graphviz diagrams. Then I'll write detailed content, integrate citations and create diagrams.

Reference Data & Comparative Studies

Validation

1H NMR spectral distinction between 2-phenyl and 3-phenylquinoxaline isomers

Initiating Quinoxaline Research I'm starting with Google to build a foundation on quinoxaline's 1H NMR behavior, especially contrasting 2-phenyl and 3-phenyl derivatives. I will be looking for key spectral features that...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Quinoxaline Research

I'm starting with Google to build a foundation on quinoxaline's 1H NMR behavior, especially contrasting 2-phenyl and 3-phenyl derivatives. I will be looking for key spectral features that differentiate these compounds to guide my analysis. I anticipate this phase will focus on identifying characteristic chemical shifts and coupling patterns.

Expanding Search Parameters

I'm now expanding my search to incorporate synthesis protocols for both 2-phenyl and 3-phenylquinoxalines, aiming to understand potential isomeric impurities that could complicate the NMR analysis. Concurrently, I'm seeking authoritative NMR principles for heterocyclic systems, particularly substituent effects, ring currents, and through-space interactions. I'll focus on how these principles affect proton chemical shifts in similar small organic molecules.

Deepening Spectral Understanding

I'm now diving deep into the 1H NMR spectral characteristics, focusing on differences between 2-phenyl and 3-phenylquinoxalines. I'm actively seeking specific data, including chemical shifts, coupling constants, and documented NOE studies. Concurrently, I'm researching synthesis protocols to anticipate and account for potential isomeric impurities. Alongside this, I am also seeking expert sources to understand NMR principles like substituent effects, aromatic ring currents, and through-space interactions to see how they impact proton shifts in heterocyclic systems. I am additionally looking for details about the experimental procedures for sample preparation and data acquisition to see if there are any specific parameters I need to use. I will structure the comparison guide with an introduction to the challenge of distinguishing between isomers and explain the theoretical basis for the expected 1H NMR differences.

Refining Strategy and Structure

I'm now zeroing in on a structured comparison. I plan to begin with Google searches to collect 1H NMR data, specifically focusing on differentiating the two isomers. Concurrently, I'm building a theoretical basis by understanding factors influencing proton chemical shifts in heterocycles, with an eye towards experimental protocols for similar molecules. The final comparison guide will start by presenting the challenge, followed by the theoretical explanation for differences, then a comparative spectral analysis, an experimental protocol, and a discussion of advanced NMR techniques. I plan to utilize Graphviz diagrams to visually represent structural differences and experimental workflows.

Safety & Regulatory Compliance

Safety

Definitive Disposal Guide: 3-Phenylquinoxaline-6-carboxylic acid

Topic: 3-Phenylquinoxaline-6-carboxylic acid Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Format: Operational Technical Guide Executive Summary & Immediate Action 3-Phe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Phenylquinoxaline-6-carboxylic acid Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Format: Operational Technical Guide

Executive Summary & Immediate Action

3-Phenylquinoxaline-6-carboxylic acid is a nitrogen-containing heterocyclic organic acid. In the absence of compound-specific regulatory listing (e.g., specific RCRA P-list or U-list entry), it must be managed as a Hazardous Organic Chemical Waste .

Core Disposal Directive:

  • Primary Stream: Non-Halogenated Organic Waste (High BTU).

  • Disposal Method: High-Temperature Incineration.

  • Contraindications: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers or strong bases in uncontrolled environments.

Chemical Profile & Hazard Identification (Structure-Activity Analysis)

Note: As a specialized research intermediate, specific SDS data may be sparse. The following hazard profile is derived from Structure-Activity Relationships (SAR) of the quinoxaline core and carboxylic acid functionality.

PropertyCharacteristicSafety Implication
Functional Group Carboxylic Acid (-COOH)Corrosive/Irritant: Low pH in solution. Can generate heat when neutralized.
Core Structure Quinoxaline (Benzopyrazine)Toxicity: Potential mutagen (intercalating agent). Treat as "Harmful if Swallowed."
Substituent Phenyl GroupLipophilicity: Low water solubility; high solubility in DMSO/Methanol.
Physical State Solid (Powder)Inhalation Hazard: Particulate matter requires respiratory protection (N95/P100).

Inferred GHS Classification:

  • Warning: Causes skin irritation (H315), Causes serious eye irritation (H319).

  • Warning: May cause respiratory irritation (H335).

Pre-Disposal Segregation & Handling

Effective disposal begins at the bench. Proper segregation prevents dangerous incompatibilities and ensures compliance with waste haulage requirements.

A. Solid Waste (Pure Compound/Powder)
  • Containment: Place solid waste in a sealable, chemically resistant container (HDPE or Amber Glass).

  • Labeling: Clearly label as "Hazardous Waste - Solid - Organic."

  • Constituents: List "3-Phenylquinoxaline-6-carboxylic acid" explicitly. Do not use abbreviations.

B. Liquid Waste (Mother Liquors/Solutions)

Since this compound is likely dissolved in organic solvents (DMSO, DMF, Methanol) or basic aqueous solutions during experimentation:

  • Scenario 1: Organic Solvent Solution (Non-Halogenated)

    • Stream: Non-Halogenated Organic Waste.

    • Action: Pour into the red/white safety can designated for flammables/organics.

  • Scenario 2: Aqueous Basic Solution

    • Stream: Aqueous Hazardous Waste.

    • Action: Adjust pH to 5–9 if permitted by local EHS, or collect as "Basic Aqueous Waste" containing organic contaminants.

C. Contaminated Debris (Gloves, Weigh Boats)
  • Collect as "Solid Hazardous Debris" in a double-lined clear bag or dedicated drum.

  • Do not place in regular trash.

Operational Disposal Protocols

Protocol A: Laboratory Scale Disposal (Small Quantity < 100g)

Use this protocol for expired reagents or synthesis byproducts.

  • PPE Required: Nitrile gloves (double gloved recommended), lab coat, safety goggles.

  • Solubilization (Optional but Recommended):

    • If the solid is clumpy or reactive, dissolve in a minimal amount of a compatible combustible solvent (e.g., Acetone or Ethanol) to facilitate transfer into the waste solvent drum.

    • Why? Liquid waste is often easier for incineration facilities to feed into burners than loose powders.

  • Transfer:

    • Transfer the material into the Non-Halogenated Organic Waste container.

    • Rinse the original vessel 3x with acetone; add rinsate to the waste container.

  • Documentation: Log the mass/volume added to the waste accumulation log immediately.

Protocol B: Spill Response (Emergency Disposal)

Immediate procedure for accidental benchtop release.

  • Isolate: Evacuate the immediate area if dust is airborne.

  • Protect: Don PPE including respiratory protection (N95 minimum) if powder is fine.

  • Contain: Cover spill with a dry absorbent pad or dampen slightly with an inert solvent (like heptane) to prevent dust generation.

  • Collect:

    • Use a scoop or dustpan to collect the bulk solid.

    • Place in a dedicated wide-mouth jar.

    • Label: "Spill Debris - Contains 3-Phenylquinoxaline-6-carboxylic acid."

  • Clean: Wash the surface with a mild basic solution (Sodium Bicarbonate 5%) to neutralize any residual acid, followed by water and detergent.

Waste Stream Decision Logic (Visualization)

The following diagram illustrates the decision-making process for disposing of 3-Phenylquinoxaline-6-carboxylic acid based on its state and solvent matrix.

Waste_Disposal_Flow Start Waste Material: 3-Phenylquinoxaline-6-carboxylic acid State_Check Determine Physical State Start->State_Check Solid Solid (Powder/Crystals) State_Check->Solid Pure Compound Liquid Liquid (Solution) State_Check->Liquid Dissolved Solid_Stream Stream: Solid Hazardous Waste (Incineration) Solid->Solid_Stream Solvent_Check Identify Solvent Matrix Liquid->Solvent_Check Organic_Solvent Organic Solvent (DMSO, MeOH, Acetone) Solvent_Check->Organic_Solvent Aqueous_Solvent Aqueous Solution (Water/Buffer) Solvent_Check->Aqueous_Solvent Halogen_Check Contains Halogens? (DCM, Chloroform) Organic_Solvent->Halogen_Check Aq_Stream Stream: Aqueous Hazardous Waste Aqueous_Solvent->Aq_Stream Non_Halo_Stream Stream: Non-Halogenated Organic Waste Halogen_Check->Non_Halo_Stream No (Preferred) Halo_Stream Stream: Halogenated Organic Waste Halogen_Check->Halo_Stream Yes

Figure 1: Decision matrix for categorizing waste streams to ensure regulatory compliance and safe incineration.

Regulatory Compliance & Final Disposition

US EPA (RCRA) Considerations
  • Classification: While not explicitly P-listed or U-listed, the waste exhibits characteristics of Ignitability (D001) if dissolved in flammable solvents.

  • Generator Status: Ensure your facility's generator status (VSQG, SQG, LQG) allows for the accumulation of this specific waste volume.

Final Disposition Method: Incineration

The only acceptable final disposal method for quinoxaline derivatives is High-Temperature Incineration .

  • Mechanism: Thermal oxidation at >1000°C ensures the destruction of the stable quinoxaline ring and the phenyl group, converting them to CO2, H2O, and NOx.

  • Verification: Ensure your waste hauler provides a Certificate of Destruction (COD).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Quinoxaline Compound Summary. National Library of Medicine. [Link]

  • US Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations.[Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.[Link]

Handling

Personal protective equipment for handling 3-Phenylquinoxaline-6-carboxylic acid

Executive Safety Summary & Risk Assessment 3-Phenylquinoxaline-6-carboxylic acid is a heterocyclic building block frequently employed in the synthesis of bioactive pharmaceutical ingredients (APIs). While specific toxico...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Assessment

3-Phenylquinoxaline-6-carboxylic acid is a heterocyclic building block frequently employed in the synthesis of bioactive pharmaceutical ingredients (APIs). While specific toxicological data for this exact isomer may be limited in public repositories, its structural moieties—the quinoxaline core and the carboxylic acid functionality—dictate a strict safety protocol based on Structure-Activity Relationships (SAR) .

Researchers must treat this compound as a bioactive irritant and a respiratory hazard . The primary risks stem not just from chemical burns (acidity), but from the inhalation of fine particulates during weighing and transfer.

Hazard Identification (GHS Classification Basis)
  • H315 (Skin Irritation): Caused by the acidic proton of the carboxylic group.

  • H319 (Eye Irritation): High risk of corneal damage from acidic dust.

  • H335 (STOT-SE): Respiratory tract irritation from dust inhalation.

  • Precautionary Principle: As a quinoxaline derivative, potential biological activity (kinase inhibition, DNA intercalation) cannot be ruled out. Handle as a potent compound.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in solid form. This matrix moves beyond "compliance" to ensure "protection."

Protection ZoneRecommended EquipmentScientific Rationale & Validation
Respiratory N95 (minimum) or P100/P3 Respirator Why: Organic acid powders easily aerosolize. Standard surgical masks offer zero protection against chemical dust.Validation: Perform a seal check (positive/negative pressure) every time the mask is donned.
Hand Protection Double Nitrile Gloves (0.11 mm min. thickness)Why: Carboxylic acids can permeate latex. Double gloving provides a "breakthrough" buffer and allows outer glove removal if contaminated without exposing skin.Validation: Inspect for pinholes by inflating the glove with air prior to donning.
Ocular Chemical Splash Goggles (Indirect Vent)Why: Safety glasses leave gaps. Acidic dust can bypass side shields and react with eye moisture to cause immediate burns.Validation: Ensure goggles fit tightly against the brow and cheekbones.
Body Lab Coat (High-Neck, Cotton/Poly) + Tyvek Sleeves Why: Wrist gaps are the most common exposure point during weighing. Tyvek sleeves bridge the gap between glove and coat.Validation: Sleeves must be tucked under the glove cuff.

Engineering Controls & Operational Workflow

PPE is the last line of defense. The primary barrier must be the Engineering Control .

The "Zero-Exposure" Weighing Protocol

Handling light, fluffy organic powders requires specific aerodynamic considerations to prevent turbulence from spreading the contaminant.

Step-by-Step Methodology:

  • Environment Setup:

    • Operate strictly within a Chemical Fume Hood or a Powder Containment Balance Enclosure .

    • Verify face velocity is between 0.3 – 0.5 m/s (60–100 fpm) . Note: Velocities >0.5 m/s can create turbulence that blows powder out of the spatula.

  • Static Mitigation:

    • Dry organic powders are prone to static charge, causing them to "jump."

    • Action: Use an ionizing bar or anti-static gun on the weighing boat and spatula before transfer.

  • Transfer Technique:

    • Do not dump the powder. Use a vibration technique (tapping the spatula) to control flow.

    • Keep the receiving vessel as close to the stock container as possible to minimize the "air gap" where dust is generated.

  • Decontamination:

    • Wipe the exterior of the stock bottle with a solvent-dampened tissue (Ethanol or Acetone) inside the hood before returning it to storage.

Visualizing the Safety Logic

The following diagram illustrates the decision-making and handling workflow to ensure containment.

G cluster_hood Engineering Control Zone (Fume Hood) start Start: Chemical Retrieval risk_assess Risk Assessment: Check SDS & GHS start->risk_assess ppe_check PPE Verification: Double Nitrile, Goggles, N95 risk_assess->ppe_check Hazards Identified weighing Weighing Process: Anti-static protocols applied ppe_check->weighing Donning Complete transfer Transfer to Reaction Solvent weighing->transfer Min. Air Gap decon Decontamination: Wipe containers transfer->decon decon->start Return Stock waste Disposal: Solid Hazardous Waste decon->waste Consumables

Figure 1: Safe Handling Lifecycle for 3-Phenylquinoxaline-6-carboxylic acid, emphasizing the containment zone within the fume hood.

Emergency Response & Disposal

Spill Management (Solid State)

If the powder is spilled outside the fume hood:

  • Evacuate: Clear the immediate area of personnel to prevent inhalation.

  • Don PPE: Ensure respiratory protection is active.

  • Contain: Do NOT dry sweep. This creates a dust cloud.

  • Clean: Cover the spill with wet paper towels (dampened with water or dilute sodium bicarbonate) to suppress dust, then scoop into a hazardous waste bag.

Waste Disposal Streams
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Solid Hazardous Waste (Trace Organics) .

  • Liquid Waste: Mother liquors or cleaning solvents containing the compound must go into Organic Waste (Non-Halogenated) unless a halogenated solvent (e.g., DCM) was used.

  • Labeling: Clearly tag waste as "Contains Quinoxaline derivative – Acidic."

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US); 2011. [Link]

  • PubChem. Compound Summary: Quinoxaline-6-carboxylic acid (Analog Reference). National Library of Medicine. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

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